Butyl({1-[4-(methylsulfanyl)phenyl]ethyl})amine
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Overview
Description
Butyl({1-[4-(methylsulfanyl)phenyl]ethyl})amine is an organic compound with the molecular formula C13H21NS and a molecular weight of 223.38 g/mol . This compound features a butyl group attached to a phenylethylamine structure, which is further substituted with a methylsulfanyl group. The presence of the methylsulfanyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl({1-[4-(methylsulfanyl)phenyl]ethyl})amine typically involves the reaction of 4-(methylsulfanyl)phenylethylamine with butyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Butyl({1-[4-(methylsulfanyl)phenyl]ethyl})amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Butyl({1-[4-(methylsulfanyl)phenyl]ethyl})amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl({1-[4-(methylsulfanyl)phenyl]ethyl})amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the methylsulfanyl group can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfanyl)phenylethylamine: Lacks the butyl group, making it less hydrophobic and potentially less bioavailable.
Butylphenylethylamine: Lacks the methylsulfanyl group, resulting in different chemical reactivity and biological activity.
Uniqueness
Butyl({1-[4-(methylsulfanyl)phenyl]ethyl})amine is unique due to the combination of the butyl and methylsulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H21NS |
---|---|
Molecular Weight |
223.38 g/mol |
IUPAC Name |
N-[1-(4-methylsulfanylphenyl)ethyl]butan-1-amine |
InChI |
InChI=1S/C13H21NS/c1-4-5-10-14-11(2)12-6-8-13(15-3)9-7-12/h6-9,11,14H,4-5,10H2,1-3H3 |
InChI Key |
FNDXFUNUNNZKBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C1=CC=C(C=C1)SC |
Origin of Product |
United States |
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